molecular formula C11H17N3O5 B12662506 L-Histidine mono(3-methyl-2-oxobutyrate) CAS No. 78000-39-2

L-Histidine mono(3-methyl-2-oxobutyrate)

Cat. No.: B12662506
CAS No.: 78000-39-2
M. Wt: 271.27 g/mol
InChI Key: TWBDHGZHCGZKOQ-JEDNCBNOSA-N
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Description

L-Histidine mono(3-methyl-2-oxobutyrate) is a salt formed by the reaction of L-histidine (an essential amino acid with an imidazole side chain) and 3-methyl-2-oxobutyric acid (a branched keto acid). This compound has a molecular weight of 271.27 g/mol and is structurally characterized by the presence of both the imidazole ring (from histidine) and the ketone group (from 3-methyl-2-oxobutyrate) . It is utilized in biochemical and industrial applications, such as enzyme regulation and metabolic pathway modulation.

Properties

CAS No.

78000-39-2

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxobutanoic acid

InChI

InChI=1S/C6H9N3O2.C5H8O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3(2)4(6)5(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H3,(H,7,8)/t5-;/m0./s1

InChI Key

TWBDHGZHCGZKOQ-JEDNCBNOSA-N

Isomeric SMILES

CC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-histidine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of L-Histidine mono(3-methyl-2-oxobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

L-Histidine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

L-Histidine mono(3-methyl-2-oxobutyrate) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in biological processes and interactions with biomolecules.

    Medicine: Explored for potential therapeutic applications, including its effects on metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of L-Histidine mono(3-methyl-2-oxobutyrate) involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

L-Lysine α-Ketoisovalerate
  • Structure : A salt of L-lysine and α-ketoisovaleric acid (C₆H₁₄N₂O₂·C₅H₈O₃).
  • Molecular Weight : 262.30 g/mol .
  • Key Differences :
    • The lysine backbone lacks the imidazole ring, reducing its role in histamine synthesis or metal chelation compared to L-histidine derivatives.
    • The α-ketoisovalerate group is structurally similar to 3-methyl-2-oxobutyrate but differs in branching and functional group positioning.
L-Histidine Methyl Ester
  • Structure : Methyl ester derivative of L-histidine.
  • Enzyme Interactions: Mutant enzymes like R280K show higher binding affinity (lower Kₘ = 3.43 mM) for L-histidine methyl ester compared to native L-histidine (Kₘ = 3.38–7.99 mM) .
Ethyl 3-Methyl-2-Oxobutyrate
  • Structure : Ethyl ester of 3-methyl-2-oxobutyric acid.
  • Applications : Used in synthetic chemistry to produce hydroxy unsaturated carbonyl compounds .
  • Divergence: Lacks the amino acid component, limiting its role in biological systems compared to L-histidine derivatives.

Functional Analogues in Metabolic Pathways

L-Histidine in Biochar-Treated E. coli
  • Biosynthesis Regulation: Biochar-derived organic compounds (e.g., carboxyl and hydroxy groups) act as hormone analogs, upregulating hisG gene expression and L-histidine production in E. coli at 3% biochar concentration . In contrast, L-histidine mono(3-methyl-2-oxobutyrate) is a direct synthetic derivative, bypassing gene regulation mechanisms.
  • Inhibition at High Concentrations :
    • Both biochar (≥7%) and synthetic derivatives may inhibit biosynthesis if solubility or toxicity thresholds are exceeded .
L-Carnosine (β-Alanyl-L-Histidine)
  • Structure : Dipeptide of β-alanine and L-histidine.
  • Neuroprotective Role : Synergistic effects with L-histidine in reducing oxidative stress in neuronal cells .
Sodium Reduction in Food
  • L-Histidine-Lysine Salt Blends: Reduce sodium content by 58% in dry-cured meats while enhancing lipase activity . L-Histidine mono(3-methyl-2-oxobutyrate) could offer similar sodium-replacement benefits but with additional keto acid-mediated flavor modulation.
Enantiorecognition in Drug Delivery
  • Covalent Organic Frameworks (COFs) :
    • COFs like PTCo100 show higher affinity for D-histidine over L-histidine .
    • The 3-methyl-2-oxobutyrate group may alter enantioselectivity due to steric effects, warranting further study.

Data Tables

Table 1: Structural and Kinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Kₘ (mM) for Enzymes Applications
L-Histidine mono(3-methyl-2-oxobutyrate) 271.27 Imidazole, ketone Not reported Metabolic regulation, industrial synthesis
L-Lysine α-ketoisovalerate 262.30 Amine, ketone Not reported Nutritional supplements
L-Histidine methyl ester ~209.21 Imidazole, ester 3.43 (R280K mutant) Enzyme studies, drug delivery
L-Carnosine 226.23 Imidazole, β-alanine Not applicable Antioxidants, neuroprotection

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